dibutyl 2-dibutoxyphosphorylbutanedioate
Description
Dibutyl 2-dibutoxyphosphorylbutanedioate is a phosphorylated ester derivative of butanedioic acid (succinic acid), featuring two butyl ester groups and a dibutoxyphosphoryl substituent at the 2-position. It is hypothesized to serve in niche applications such as specialty plasticizers, flame retardants, or intermediates in organic synthesis. However, its detailed physicochemical and environmental profiles remain understudied compared to more common esters like dibutyl phthalate (DBP) .
Properties
CAS No. |
10140-81-5 |
|---|---|
Molecular Formula |
C20H39O7P |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
dibutyl 2-dibutoxyphosphorylbutanedioate |
InChI |
InChI=1S/C20H39O7P/c1-5-9-13-24-19(21)17-18(20(22)25-14-10-6-2)28(23,26-15-11-7-3)27-16-12-8-4/h18H,5-17H2,1-4H3 |
InChI Key |
GGOVRPUILUBRCW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
Synonyms |
2-(Dibutoxyphosphinyl)succinic acid dibutyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-(dibutylphosphono) succinate typically involves the esterification of succinic acid with butanol in the presence of an esterification catalyst. The reaction conditions include maintaining a molar ratio of succinic acid to butanol of 1:2 to 1:6, and conducting the reaction in a reaction kettle. After the esterification reaction is complete, the product is purified through a rectification process, which involves distillation under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of dibutyl 2-(dibutylphosphono) succinate follows a similar process but on a larger scale. The use of continuous flow reactors and catalytic rectification towers allows for efficient and high-yield production. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
dibutyl 2-dibutoxyphosphorylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phosphonate esters.
Scientific Research Applications
dibutyl 2-dibutoxyphosphorylbutanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl 2-(dibutylphosphono) succinate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dibutyl Phthalate (DBP)
DBP, a widely used plasticizer, shares the dibutyl ester motif but lacks the phosphoryl group. Key distinctions include:
- Environmental Impact : DBP exhibits higher environmental persistence, with a biodegradability index of 1.04 and a toxicity metric of 0.49 (exact parameters unspecified in the source) . In contrast, phosphorylated esters like dibutyl 2-dibutoxyphosphorylbutanedioate may degrade faster due to hydrolytic susceptibility of the P–O bond.
- Applications : DBP’s primary use in PVC plasticization contrasts with phosphorylated esters, which are often employed as flame retardants or lubricant additives.
Dibutyl Carbonate
Dibutyl carbonate, a linear carbonate ester with 18 commercial suppliers , diverges in reactivity and stability:
- Chemical Reactivity : Carbonates undergo transesterification more readily than phosphorylated esters, making them preferred in green chemistry applications.
- Thermal Stability : The phosphoryl group in this compound likely confers superior thermal resistance compared to carbonate esters.
Dibutyl Dihydrogen Diphosphate
This phosphate ester, compounded with 2-aminoethanol (1:1) , highlights functional versatility:
- Solubility: The aminoethanol adduct enhances water solubility, unlike the hydrophobic this compound.
- Applications : Primarily used in corrosion inhibition, whereas phosphorylated succinates may prioritize polymer stabilization.
Data Table: Comparative Analysis of Dibutyl Esters
Research Findings and Gaps
- Environmental Metrics : DBP’s higher environmental persistence (Factor 1 = 1.04) suggests that this compound, if less stable, could reduce ecological burden .
- Industrial Relevance : The commercial prevalence of dibutyl carbonate (18 suppliers) underscores market demand for reactive esters, whereas phosphorylated variants remain specialized .
- Data Limitations: No direct data exists for this compound in the provided evidence, necessitating extrapolation from structural analogs.
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